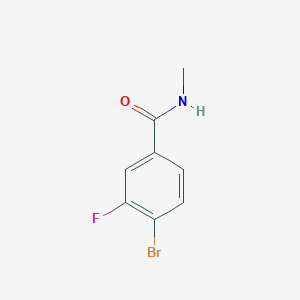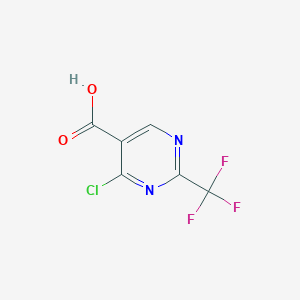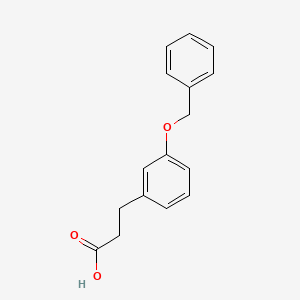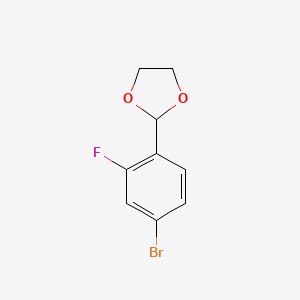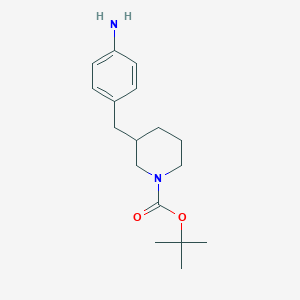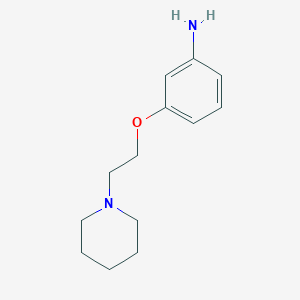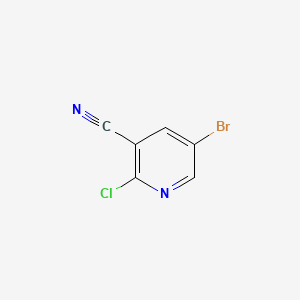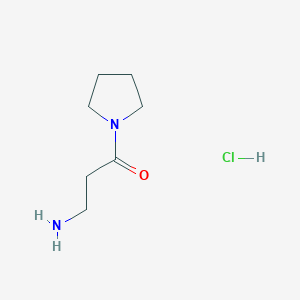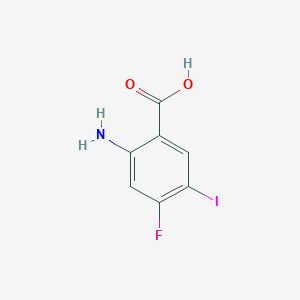![molecular formula C6H5N3 B1291449 1H-吡咯并[2,3-d]哒嗪 CAS No. 271-35-2](/img/structure/B1291449.png)
1H-吡咯并[2,3-d]哒嗪
描述
1H-Pyrrolo[2,3-d]pyridazine is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-d]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-d]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
1H-吡咯并[2,3-d]哒嗪: 衍生物已被探索用于其作为抗癌剂的潜力。 这些化合物与腺嘌呤和鸟嘌呤等 DNA 碱基的结构相似性可能解释了它们在抑制癌细胞生长方面的有效性 。它们特别因其作为激酶抑制剂的作用而受到研究,激酶抑制剂在调节细胞分裂和存活的信号通路中至关重要。通过靶向特定激酶,这些化合物可以阻止癌细胞增殖,为癌症治疗提供了有希望的途径。
抗病毒特性
1H-吡咯并[2,3-d]哒嗪 衍生物的抗病毒特性是另一个令人感兴趣的领域。它们干扰病毒复制的能力使其成为针对各种病毒感染的药物开发的宝贵候选者。 例如,它们已被研究用于其对 HIV 的疗效,它们可能抑制逆转录酶,这是病毒生命周期中的一个关键组成部分 .
抗菌作用
含有1H-吡咯并[2,3-d]哒嗪 部分的化合物已显示出中等抗菌作用。这在抗生素耐药性不断增加的背景下尤其重要。 通过开发可以靶向耐药菌株的新型抗菌剂,这些化合物有助于对抗细菌感染的工具库 .
镇痛和镇静应用
研究表明,1H-吡咯并[2,3-d]哒嗪 的某些衍生物具有潜在的镇痛和镇静活性。 这些化合物已在动物模型中进行测试,并在减轻疼痛和诱导镇静方面显示出令人鼓舞的结果,这可能导致疼痛管理和睡眠障碍的新疗法 .
抗糖尿病潜力
1H-吡咯并[2,3-d]哒嗪 衍生物与降血糖作用有关,这可能有利于预防和治疗糖尿病及相关代谢紊乱。 它们调节血糖水平的能力表明它们在管理 1 型糖尿病、胰岛素抵抗和其他以血糖升高为特征的疾病方面具有潜在的应用 .
抗炎活性
1H-吡咯并[2,3-d]哒嗪 衍生物的抗炎特性使其成为治疗炎症性疾病的候选药物。 它们可能通过抑制促炎细胞因子的产生或干扰其他炎症通路来发挥作用,从而缓解关节炎和其他慢性炎症性疾病 .
作用机制
Target of Action
1H-Pyrrolo[2,3-d]pyridazine derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1H-Pyrrolo[2,3-d]pyridazine derivatives inhibit these FGFRs, thereby disrupting these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[2,3-d]pyridazine derivatives affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Disruption of these pathways can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
It’s worth noting that compound 4h, a derivative of 1h-pyrrolo[2,3-d]pyridazine, has a low molecular weight . This could be beneficial to its subsequent optimization and may impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The inhibition of FGFRs by 1H-Pyrrolo[2,3-d]pyridazine derivatives can lead to various molecular and cellular effects. For instance, compound 4h has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . In addition, it significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
生化分析
Biochemical Properties
1H-Pyrrolo[2,3-d]pyridazine plays a pivotal role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit phosphodiesterase 4 (PDE4) subtypes, particularly PDE4B, which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4B, 1H-Pyrrolo[2,3-d]pyridazine can modulate inflammatory responses and other cellular processes .
Cellular Effects
1H-Pyrrolo[2,3-d]pyridazine exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) in peripheral blood mononuclear cells (PBMCs), thereby reducing inflammation . Additionally, 1H-Pyrrolo[2,3-d]pyridazine has been shown to affect kinase activity, which plays a crucial role in cell signaling and regulation .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-d]pyridazine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of PDE4B, inhibiting its activity and preventing the breakdown of cAMP. Elevated levels of cAMP result in the suppression of inflammatory pathways and modulation of immune responses . Furthermore, 1H-Pyrrolo[2,3-d]pyridazine has been shown to interact with protein kinases, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-d]pyridazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its inhibitory activity on PDE4B over extended periods . Long-term studies have shown that 1H-Pyrrolo[2,3-d]pyridazine can sustain its anti-inflammatory effects, making it a promising candidate for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-d]pyridazine vary with different dosages in animal models. At lower doses, this compound effectively inhibits PDE4B and reduces inflammation without significant adverse effects . At higher doses, 1H-Pyrrolo[2,3-d]pyridazine may exhibit toxic effects, including gastrointestinal disturbances and emesis . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1H-Pyrrolo[2,3-d]pyridazine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of 1H-Pyrrolo[2,3-d]pyridazine are then excreted via the kidneys, highlighting the importance of renal function in its clearance .
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-d]pyridazine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, 1H-Pyrrolo[2,3-d]pyridazine can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-d]pyridazine is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PDE4B and other target enzymes . Additionally, 1H-Pyrrolo[2,3-d]pyridazine may undergo post-translational modifications that influence its localization and activity within specific cellular compartments .
属性
IUPAC Name |
1H-pyrrolo[2,3-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-6-4-9-8-3-5(1)6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSIUOCDHDRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626509 | |
| Record name | 1H-Pyrrolo[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-35-2 | |
| Record name | 1H-Pyrrolo[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-pyrrolo[2,3-d]pyridazine derivatives interesting for gastric acid suppression?
A1: These compounds exhibit potent inhibitory activity against the gastric H+,K+-ATPase, the enzyme responsible for pumping protons into the stomach. This inhibition effectively reduces gastric acid secretion. One specific derivative, CS-526 (7-(4-Fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine), has shown particularly promising results. [, ]
Q2: How does CS-526 compare to other proton pump inhibitors (PPIs) in terms of potency?
A2: Studies using hog gastric H+,K+-ATPase demonstrated that CS-526 has a higher potency compared to other PPIs tested. Its IC50 value, a measure of inhibitory strength, was determined to be 61 nM. []
Q3: Can you elaborate on the mechanism by which CS-526 inhibits the H+,K+-ATPase?
A3: CS-526 acts as a competitive antagonist at the potassium-binding site of the H+,K+-ATPase. This means it competes with potassium ions for binding, disrupting the enzyme's ability to transport protons. Importantly, this inhibition is reversible, suggesting a lower potential for long-term effects on the enzyme. []
Q4: Has the in vivo efficacy of CS-526 been investigated? What were the key findings?
A4: Yes, CS-526's effectiveness was evaluated in various animal models. In rats, both oral and intraduodenal administration of CS-526 led to dose-dependent inhibition of gastric acid secretion. [] Furthermore, in a reflux esophagitis model, CS-526 effectively prevented esophageal lesions when administered orally or intraduodenally, demonstrating its potential in treating gastroesophageal reflux disease (GERD). []
Q5: Did subchronic administration of CS-526 lead to rebound gastric acid secretion in animal models?
A5: A study in rats examined the long-term effects of CS-526 on gastric acid secretion. Interestingly, after 14 days of treatment, CS-526 did not cause a significant increase in gastric acid secretion, suggesting a lower risk of rebound hypersecretion compared to another PPI, lansoprazole, which showed a significant increase in gastric acid secretion post-treatment. []
Q6: Beyond its effects on gastric acid, were there any notable observations regarding gastrin levels with CS-526 treatment?
A6: CS-526 demonstrated a minimal impact on serum and antral gastrin levels in rats. Even at higher doses, CS-526 caused only a slight elevation in serum gastrin, whereas lansoprazole caused significant increases. This suggests that CS-526 may have a less pronounced effect on gastrin regulation compared to some existing PPIs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


